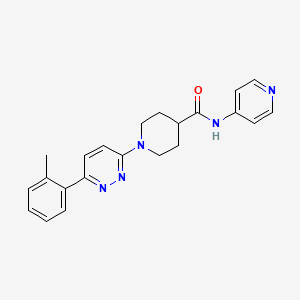

![molecular formula C5H14ClNS B2749021 Ethyl[2-(methylsulfanyl)ethyl]amine hydrochloride CAS No. 1909316-40-0](/img/structure/B2749021.png)

Ethyl[2-(methylsulfanyl)ethyl]amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl[2-(methylsulfanyl)ethyl]amine hydrochloride is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and alcohol. This compound is also known as N,N-Dimethyl-2-(ethylthio)ethylamine hydrochloride or DMET hydrochloride. It is commonly used as a reagent in organic chemistry and biochemistry research.

Scientific Research Applications

Bioconjugation Applications

A study by Nakajima and Ikada (1995) explored the mechanism of amide formation by carbodiimide in aqueous media, which is crucial for bioconjugation. The study utilized ethylenediamine among other amines, showing the reactivity of similar compounds in forming amides, a fundamental reaction in bioconjugation processes (Nakajima & Ikada, 1995).

Microencapsulation

Yang, Ren, and Xie (2011) demonstrated the synthesis of amidic alginate derivatives for microencapsulation, using 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride as a coupling agent. This highlights the role of ethyl-containing compounds in creating effective microcapsules for various applications (Yang, Ren, & Xie, 2011).

Sensing Technologies

Nolan and Lippard (2007) synthesized a red-emitting sensor for detecting mercuric ions in water, incorporating a thioether-rich metal-binding unit. This work underlines the importance of such ethyl-containing compounds in developing sensitive and selective probes for environmental monitoring (Nolan & Lippard, 2007).

Surface Modification

Ghilane et al. (2010) investigated the electrochemical oxidation of primary amine in ionic liquid media, leading to the formation of an organic layer attached to the electrode surface. The study presents an approach to modifying electrode surfaces using primary amine compounds, demonstrating their utility in creating electrochemically active surfaces (Ghilane, Martin, Randriamahazaka, & Lacroix, 2010).

properties

IUPAC Name |

N-ethyl-2-methylsulfanylethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NS.ClH/c1-3-6-4-5-7-2;/h6H,3-5H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKHHFLDJWHGKRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCSC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl[2-(methylsulfanyl)ethyl]amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Benzenesulfonyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2748942.png)

![3-benzyl-2-((3-(trifluoromethyl)benzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2748946.png)

![N,1-bis(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2748956.png)

![4-ethyl-2,3-dioxo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)piperazine-1-carboxamide](/img/structure/B2748957.png)